(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE
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Overview
Description
(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines a pyrazolone ring with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with an indole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of reduced derivatives with altered functional groups .
Scientific Research Applications
(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It can modulate signaling pathways such as the TGF-β/SMAD pathway, which is involved in cellular responses to stress and injury.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A structurally similar compound with known anti-inflammatory properties.
2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Another related compound with potential biological activities.
Uniqueness
(4E)-5-METHYL-2-PHENYL-4-{2-[(2Z)-1,3,3-TRIMETHYLINDOL-2-YLIDENE]ETHYLIDENE}PYRAZOL-3-ONE is unique due to its combined pyrazolone and indole structure, which may confer distinct chemical and biological properties not observed in simpler analogs .
Properties
CAS No. |
5190-63-6 |
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Molecular Formula |
C23H23N3O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]pyrazol-3-one |
InChI |
InChI=1S/C23H23N3O/c1-16-18(22(27)26(24-16)17-10-6-5-7-11-17)14-15-21-23(2,3)19-12-8-9-13-20(19)25(21)4/h5-15H,1-4H3 |
InChI Key |
VANSFRDHZRBRTF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=CC=C2C(C3=CC=CC=C3N2C)(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC=C2C(C3=CC=CC=C3N2C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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